N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide

Physicochemical property Lipophilicity Drug-likeness

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1797565-37-7, CID is a synthetic small molecule with molecular formula C₁₄H₁₆N₂O₃S and molecular weight 292.36 g·mol⁻¹. It integrates a 2-oxopyridin-1(2H)-yl pharmacophore, a 2-hydroxypropyl linker, and a thiophen-2-yl-acetamide terminus.

Molecular Formula C14H16N2O3S
Molecular Weight 292.35
CAS No. 1797565-37-7
Cat. No. B2804750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide
CAS1797565-37-7
Molecular FormulaC14H16N2O3S
Molecular Weight292.35
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC(CNC(=O)CC2=CC=CS2)O
InChIInChI=1S/C14H16N2O3S/c17-11(10-16-6-2-1-5-14(16)19)9-15-13(18)8-12-4-3-7-20-12/h1-7,11,17H,8-10H2,(H,15,18)
InChIKeyIXGGVXLZZFRCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1797565-37-7): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1797565-37-7, CID 72719942) is a synthetic small molecule with molecular formula C₁₄H₁₆N₂O₃S and molecular weight 292.36 g·mol⁻¹. It integrates a 2-oxopyridin-1(2H)-yl pharmacophore, a 2-hydroxypropyl linker, and a thiophen-2-yl-acetamide terminus [1]. The 2-oxopyridine (pyridinone) core is a privileged scaffold in inhibitors of coagulation factor Xa, factor XIa, and plasma kallikrein, as documented in Bayer Pharma patent portfolios targeting thrombotic disorders [2]. The thiophene-acetamide extension distinguishes this compound from simpler 2-oxopyridine-acetamide fragments by contributing additional hydrogen-bond acceptor capacity and hydrophobic surface area.

Scaffold class Thiophene-extended 2-oxopyridine acetamide
Research context Factor XIa/plasma kallikrein inhibitor lead optimization
Key differentiator Thiophene group introduces additional binding contacts vs. simple acetamides

Why Simple 2-Oxopyridine Acetamides Cannot Substitute for the Thiophene-Extended Analog (CAS 1797565-37-7)


Compounds sharing the 2-oxopyridine-1(2H)-yl-hydroxypropyl scaffold but bearing a simple acetamide terminus (e.g., N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, CID 90624821) differ fundamentally in both physicochemical properties and potential pharmacodynamic space from the thiophene-extended target compound [1]. The thiophene moiety is not merely a bulky substituent; it is a critical recognition element in many reversible direct factor Xa and factor XIa inhibitors, including rivaroxaban and asundexian [2]. Replacing a thiophene-acetamide with a methyl-acetamide alters logP by ~1.3 units, reduces the hydrogen-bond acceptor count, and eliminates the sulfur-mediated polarizability that contributes to protein-ligand binding enthalpy. Consequently, generic interchange without verifying target engagement and selectivity differences introduces substantial risk of experimental irreproducibility.

Target compound Simple acetamide analog (CID 90624821)
Physicochemical property shift
Thiophene insertion increases lipophilicity, hydrogen-bond acceptor count, and molecular weight relative to the des-thiophene fragment, potentially altering membrane permeability and protein binding.
Pharmacophore recognition element loss
The thiophene group is a critical selectivity determinant in oxopyridine-based factor XIa inhibitors; its replacement may abolish key binding interactions observed in reported inhibitor series.

Head-to-Head Quantitative Differentiation of N-(2-Hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1797565-37-7)


Lipophilicity Shift: XLogP3-AA Difference of 1.3 Units Relative to the Simple Acetamide Analog

The target compound exhibits an XLogP3-AA of 0.4, whereas the des-thiophene analog N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide (CID 90624821) has an XLogP3-AA of -0.9 [1][2]. The 1.3-unit increase in computed logP translates to a roughly 20-fold higher calculated octanol-water partition coefficient, indicating substantially greater passive membrane permeability and a distinct ADME profile that cannot be mimicked by the less lipophilic fragment.

Lipophilicity shift
Head-to-head
Target XLogP3-AA: 0.4
Comparator: -0.9
Δ = 1.3 (~20-fold partition coefficient increase)
Higher lipophilicity indicates greater predicted passive membrane permeability relative to the simpler analog.
PubChem XLogP3-AA algorithm; no experimental logD data.
Physicochemical property Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count: An Additional Acceptor Site Provided by the Thiophene-Acetamide Moiety

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites versus 3 HBA sites in the des-thiophene analog [1][2]. The extra acceptor—residing on the thiophene-ring sulfur or the extended acetamide carbonyl—enables an additional protein-ligand hydrogen bond or polar contact not available to the simple acetamide. In the context of the oxopyridine factor XIa inhibitor pharmacophore, every hydrogen-bond contact contributes to binding free energy; a single HBA difference can alter IC₅₀ by 10–100 fold based on class-level SAR trends [3].

H-bond acceptor count
Head-to-head
Target: 4 HBA sites
Comparator: 3 HBA sites
+1 acceptor (33% increase)
Additional polar contact potential may support enhanced binding enthalpy in target proteins.
HBA count from PubChem Cactvs algorithm; includes thiophene sulfur or extended carbonyl.
Hydrogen bonding Structure-activity relationship Target engagement

Molecular Weight and Rotatable Bond Metrics: Enhanced Complexity for Optimal Lead-like Space Occupancy

The target compound (MW 292.36 Da, 6 rotatable bonds) occupies a more advanced lead-like chemical space compared with the fragment-like des-thiophene analog (MW 210.23 Da, 4 rotatable bonds) [1][2]. The increase of ~82 Da and two additional rotatable bonds places the compound closer to the center of the 'lead-like' property envelope (MW 250–350 Da), which is associated with higher target affinity and selectivity in kinase and protease inhibitor programs [3].

MW & rotatable bonds
Head-to-head
Target: MW 292.36 Da, 6 rot. bonds
Comparator: MW 210.23 Da, 4 rot. bonds
ΔMW +82.13 Da, ΔRotB +2
Target compound occupies lead-like chemical space, potentially reducing synthetic elaboration burden for hit-to-lead campaigns.
Computed properties; no experimental confirmation of conformational behavior.
Lead-likeness Fragment elaboration Molecular complexity

Scaffold Congruence with Clinically Validated Factor Xa/XIa Inhibitors: Thiophene as a Selectivity Determinant

The oxopyridine-thiophene architecture of the target compound recapitulates the core binding elements of the direct factor XIa inhibitor asundexian (BAY 2433334, Ki = 0.26 nM, >38,000-fold selectivity over factor Xa and thrombin) and the thiophene-carboxamide motif of rivaroxaban (factor Xa IC₅₀ = 0.7 nM) [1][2]. While the target compound itself has not been profiled in published enzymatic assays, its structural congruence with these clinically validated inhibitors supports the hypothesis that the thiophene group is a critical selectivity element. Analogs lacking the thiophene (e.g., simple phenyl or methyl acetamides) are conspicuously absent from high-affinity factor XIa inhibitor patent exemplifications, indicating that this moiety is a key potency determinant [3].

Scaffold congruence
Class-level
Structurally aligns with asundexian (factor XIa) and rivaroxaban (factor Xa) core binding motifs.
Thiophene appears as a selectivity element in patent SAR; no direct enzymatic data for this compound.
Inferred from patent SAR tables and known inhibitor profiles.
Factor Xa Factor XIa Selectivity Anticoagulant

Limitations Statement – Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem (conducted May 2026) identified no published head-to-head biological activity data (IC₅₀, Ki, cellular potency, selectivity profile) for CAS 1797565-37-7 versus any named comparator [1]. The quantitative evidence presented above derives from: (i) direct physicochemical property comparisons computed identically by PubChem, and (ii) class-level SAR inferences from the oxopyridine factor XIa/plasma kallikrein inhibitor patent landscape. Users requiring target engagement data for a specific protein target are advised to request custom enzymatic profiling from the compound supplier or to perform a biochemical assay panel prior to large-scale procurement.

Biological data gap
Data to verify
No published IC50/Ki data for CAS 1797565-37-7 against any target.
Procurement decisions should rely on physicochemical and structural evidence; request custom profiling if target activity is required.
Systematic literature and database search, May 2026.
Data transparency Procurement decision Evidence gap

Procurement-Recommended Application Scenarios for N-(2-Hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1797565-37-7)


Factor XIa or Plasma Kallikrein Inhibitor Hit-to-Lead Elaboration

The compound's 2-oxopyridine-thiophene architecture aligns with the core pharmacophore of clinically validated factor XIa inhibitors such as asundexian [1]. Its lead-like molecular weight (292 Da) and moderate lipophilicity (XLogP3 = 0.4) make it a suitable starting point for SAR expansion with substituent variation on the thiophene ring. Researchers should verify factor XIa/plasma kallikrein inhibitory activity through in-house enzymatic assays before committing to analogue synthesis.

Physicochemical Reference Standard for Thiophene-Extended Oxopyridine Fragments

Because its XLogP3, HBA count, and rotatable bonds have been computationally characterized in PubChem [2], CAS 1797565-37-7 can serve as a benchmark compound for calibrating chromatographic logD₇.₄ measurements or computational logP prediction models for this chemotype. The 1.3 logP difference relative to the des-thiophene analog provides a measurable window for evaluating the impact of thiophene insertion on physicochemical properties.

Negative Control or Specificity Probe for Thiophene-Dependent Target Recognition

In binding assays where a thiophene-containing lead compound shows activity, CAS 1797565-37-7 can function as a specificity probe to test whether the thiophene moiety is the primary affinity determinant. Comparison with the des-thiophene analog (CID 90624821) permits deconvolution of thiophene-dependent versus oxopyridine-dependent binding contributions [2].

Custom Medicinal Chemistry Libraries Focused on Serine Protease Inhibitor Chemotypes

Commercial compound libraries targeting coagulation factors or the contact activation system benefit from including this scaffold, which structurally bridges the oxopyridine and thiophene-acetamide privileged fragments found in both factor Xa (rivaroxaban) and factor XIa (asundexian) inhibitor programs [3]. Its presence in a screening deck increases the probability of identifying hits against related serine proteases.

Application
Selection Property
Validation Focus
Factor XIa/plasma kallikrein hit-to-lead
2-Oxopyridine-thiophene scaffold alignment with reported inhibitor chemotypes
Verify enzymatic inhibition in-house before analogue synthesis
Physicochemical reference standard
Computationally characterized logP, HBA count, and rotatable bonds in PubChem
Calibrate chromatographic logD7.4 or in silico prediction models
Specificity probe for thiophene-dependent binding
Direct comparison with des-thiophene analog (CID 90624821)
Deconvolute thiophene contribution to target engagement
Custom screening library for serine protease inhibitors
Bridges oxopyridine and thiophene-acetamide privileged fragments
Screen against related coagulation factors or contact activation targets
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